1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Overview
Description
1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a piperidine ring, and a propanol moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol typically involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxy group.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.
Uniqueness
1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol stands out due to its unique combination of a piperidine ring and a propanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-12-9-13(16)5-6-15(12)19-11-14(18)10-17-7-3-2-4-8-17;/h5-6,9,14,18H,2-4,7-8,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHWKEQMRYZGRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCCCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416676 | |
Record name | AC1NSOCD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5870-19-9 | |
Record name | AC1NSOCD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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